Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-2,5-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-7(9(12)13-3)6(2)11-8(5)10/h4H,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVQAVZTWGTHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-2,5-dimethylpyridine-3-carboxylate typically involves the reaction of 2,5-dimethylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into a methyl ester. The amino group is introduced through a subsequent amination reaction, often using ammonia or an amine derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of methyl 6-amino-2,5-dimethylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on heterocyclic core, substituent patterns, and applications. Below is a comparative analysis using evidence-derived examples:
Biological Activity
Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for research and medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 180.207 g/mol. The compound features an amino group and a carboxylate functional group, which contribute to its reactivity and biological interactions. The structure allows for various chemical reactions, including oxidation, reduction, and substitution.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated as a potential agent against various bacterial strains.
- Anticancer Properties : The compound's ability to inhibit certain cancer cell lines has been explored. Its interaction with specific enzymes involved in cancer progression is a focus of ongoing research.
The biological activity of this compound is thought to be mediated through its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with these targets, while the pyridine ring participates in π-π interactions. This dual interaction may modulate the activity of proteins and other biomolecules, leading to various biological effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
- Anticancer Activity : In vitro tests demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Further investigations are needed to elucidate the precise pathways involved in this activity.
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | MIC = 50 µg/mL |
| Antimicrobial | S. aureus | Inhibition | MIC = 50 µg/mL |
| Anticancer | MCF-7 (Breast Cancer) | Growth Inhibition | IC50 = 25 µM |
| Interaction Type | Molecular Target | Effect |
|---|---|---|
| Hydrogen Bonding | Enzymes | Modulation of activity |
| π-π Interaction | Proteins | Altered binding affinity |
Scientific Applications
This compound is being investigated for various applications:
- Medicinal Chemistry : As a potential lead compound for developing new antimicrobial and anticancer drugs.
- Biochemical Probes : Used in studies to better understand enzyme mechanisms due to its ability to interact with active sites.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted pyridine precursors. For example, analogous pyridine carboxylates are synthesized using lithium hydroxide monohydrate in tetrahydrofuran (THF)/water at 0°C to stabilize intermediates and prevent side reactions . Key steps include nucleophilic attack on electrophilic centers (e.g., carbonyl groups) and purification via column chromatography. Yield optimization focuses on controlling temperature, solvent polarity, and stoichiometric ratios of reagents.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and purity. Mass spectrometry (MS) ensures correct molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). X-ray crystallography may resolve steric effects of the 2,5-dimethyl and 6-amino groups in the pyridine ring .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Solubility is tested in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers at varying pH. Stability studies use accelerated degradation assays (e.g., heat, light, humidity exposure) monitored via HPLC. Pyridine derivatives generally degrade under prolonged UV exposure; thus, storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound in large-scale reactions?
- Methodological Answer : Scale-up challenges include maintaining low temperatures during exothermic steps and minimizing byproducts. Flow chemistry systems enhance heat dissipation, while catalysts like HATU () improve coupling efficiency. Solvent optimization (e.g., replacing THF with acetonitrile) may reduce reaction times .
Q. What structure-activity relationships (SARs) are observed for this compound in antimicrobial assays?
- Methodological Answer : Modifying substituents (e.g., replacing methyl groups with halogens or bulkier moieties) alters bioactivity. For example, fluorinated analogs () show enhanced β-galactosidase inhibition due to hydrophobic interactions. In vitro assays (e.g., p-nitrophenolate assays) quantify enzyme inhibition, while cytotoxicity is assessed via SRB assays .
Q. What advanced analytical techniques resolve impurities in this compound batches?
- Methodological Answer : High-resolution LC-MS coupled with charged aerosol detection (CAD) identifies trace impurities. Derivatization reagents like DNPH () enhance detection of carbonyl-containing byproducts. Quantitative NMR (qNMR) with internal standards (e.g., TMSP) ensures purity >95% .
Q. How do steric and electronic effects of the 2,5-dimethyl groups influence reactivity in downstream modifications?
- Methodological Answer : Steric hindrance from the 2,5-dimethyl groups slows electrophilic substitution at the 4-position. Computational modeling (DFT) predicts electron density distribution, guiding regioselective functionalization. Experimental validation uses kinetic studies with competing electrophiles (e.g., nitration vs. sulfonation) .
Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. efficacy) be reconciled in studies involving this compound?
- Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Meta-analysis of dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cell viability) clarifies mechanisms. highlights the importance of hydrophobic substituent positioning in balancing activity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
